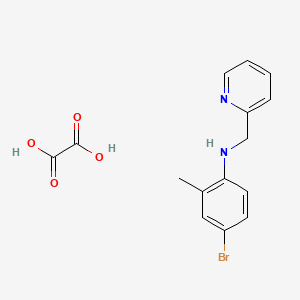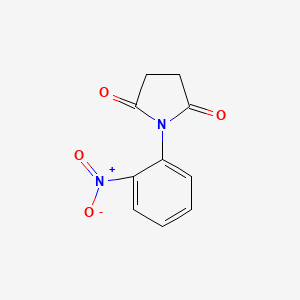![molecular formula C12H16N2O2S B4970377 2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
2-{[(benzylamino)carbonothioyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Benzylamino)carbonothioyl]amino}butanoic acid, also known as BCTB, is a chemical compound that has been of great interest to scientists due to its potential applications in research. BCTB is a thioamide compound that has been shown to have various biological effects, including the ability to modulate ion channels and affect cellular signaling pathways. In
Mecanismo De Acción
The mechanism of action of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is not fully understood, but it is believed to involve the modulation of ion channels and cellular signaling pathways. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to activate the TRPV4 channel, which leads to an increase in intracellular calcium levels and subsequent activation of downstream signaling pathways. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has also been found to inhibit the Wnt signaling pathway, which can lead to changes in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been found to have various biochemical and physiological effects. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to increase intracellular calcium levels, which can affect cellular processes such as muscle contraction and neurotransmitter release. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has also been found to affect cellular signaling pathways, which can lead to changes in cell proliferation and differentiation. Additionally, 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid in lab experiments is its ability to modulate ion channels and affect cellular signaling pathways. This makes 2-{[(benzylamino)carbonothioyl]amino}butanoic acid a useful tool for studying various physiological processes and disease states. However, one limitation of using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is its potential toxicity, as high concentrations of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid have been found to be toxic to cells.
Direcciones Futuras
There are several future directions for research involving 2-{[(benzylamino)carbonothioyl]amino}butanoic acid. One direction is to further investigate the mechanism of action of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid, particularly its effects on ion channels and cellular signaling pathways. Another direction is to study the potential therapeutic applications of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid, particularly in cancer research. Additionally, future research could focus on developing new derivatives of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 2-{[(benzylamino)carbonothioyl]amino}butanoic acid is a thioamide compound that has been of great interest to scientists due to its potential applications in research. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to modulate ion channels and affect cellular signaling pathways, and has been studied for its potential anticancer properties. While there are advantages to using 2-{[(benzylamino)carbonothioyl]amino}butanoic acid in lab experiments, such as its ability to modulate ion channels, there are also limitations, such as its potential toxicity. Future research directions for 2-{[(benzylamino)carbonothioyl]amino}butanoic acid include investigating its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-{[(benzylamino)carbonothioyl]amino}butanoic acid involves the reaction of benzylamine and carbon disulfide to form benzyl dithiocarbamate, which is then reacted with butyl bromoacetate to yield 2-{[(benzylamino)carbonothioyl]amino}butanoic acid. This synthesis method has been used in several studies and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been used in various scientific research applications, including studies on ion channels, cellular signaling pathways, and cancer research. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been shown to modulate the activity of several ion channels, including the TRPV4 channel, which is involved in various physiological processes such as pain sensation, osmosensation, and mechanosensation. 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has also been found to affect cellular signaling pathways, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, 2-{[(benzylamino)carbonothioyl]amino}butanoic acid has been studied for its potential anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(benzylcarbamothioylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-10(11(15)16)14-12(17)13-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16)(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMMRLKOPRWRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=S)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Benzylamino)carbonothioyl]amino}butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)

![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4970336.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)

![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![4-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4970385.png)
